molecular formula C7H10N4O2 B2992699 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1699043-64-5

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2992699
CAS No.: 1699043-64-5
M. Wt: 182.183
InChI Key: VQIPDFNXFMNTEA-UHFFFAOYSA-N
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Description

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a triazolo-pyrimidine core with a methyl substituent at position 6 and a carboxylic acid group at position 2. The partially saturated pyrimidine ring (4H,5H,6H,7H) enhances its conformational flexibility, which is critical for interactions in biological systems. Triazolopyrimidine derivatives are widely studied for their pharmacological and agrochemical activities, including herbicidal, antimicrobial, and antitumor properties .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIPDFNXFMNTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=NC(=NN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates. The reaction conditions often require heating and the use of a suitable solvent to facilitate the formation of the fused ring structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of substituted derivatives of the triazolopyrimidine core.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Biology: It has been studied for its potential biological activity, including its role as a kinase inhibitor, which can be useful in cancer research[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Methyl (C6), COOH (C2) C7H8N4O2 180.16 Enhanced hydrophilicity due to carboxylic acid; moderate lipophilicity .
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid (non-methyl analogue) H (C6), COOH (C2) C6H4N4O2 164.12 Lower molecular weight; reduced steric hindrance compared to methylated form .
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Cl (C6), COOH (C2) C6H3ClN4O2 198.57 Higher electronegativity; potential for stronger hydrogen bonding .
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl (C5), Oxo (C7), COOH (C2) C12H8N4O3 256.22 Aromatic phenyl enhances π-π stacking; oxo group increases polarity .
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine Difluoromethyl (C2), Methyl (C6) C7H10F2N4 188.18 Fluorine atoms improve metabolic stability and membrane permeability .

Key Research Findings

Role of Carboxylic Acid Group : The COOH group in the target compound enhances water solubility but may limit blood-brain barrier penetration compared to ester or amide derivatives .

Methyl Substituent Impact : The C6-methyl group introduces steric effects that can modulate binding to enzymatic pockets, as seen in ALS inhibition studies .

Comparative Bioavailability : Fluorinated and chlorinated analogues exhibit longer half-lives in vivo due to resistance to oxidative metabolism .

Biological Activity

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antiviral, and antibacterial properties. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀N₄O₂
  • IUPAC Name : this compound
  • CAS Number : 1699043-64-5

The compound's structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Inhibiting CDK2 disrupts cell cycle progression in cancer cells:

CompoundTarget EnzymeIC50 Value
This compoundCDK2Low μM range

A focused screening campaign identified this compound among over 3,000 others for its potential as a CDK inhibitor. Further structure-activity relationship (SAR) studies are ongoing to enhance its potency and selectivity against other kinases like GSK3β .

Antiviral Activity

The compound has also shown promise in antiviral applications. Preliminary studies suggest it may inhibit viral replication by targeting viral polymerases or other essential enzymes involved in the viral life cycle. However, detailed mechanisms remain to be elucidated through further research.

Antibacterial and Antifungal Effects

In addition to anticancer and antiviral activities, this compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .

The mechanism of action for this compound primarily involves its interaction with ATP-binding sites of key enzymes like CDKs. By competing with ATP for binding at these sites, the compound effectively inhibits enzyme activity and disrupts cellular processes critical for cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • In Vitro Studies : Laboratory experiments have confirmed its ability to induce apoptosis in cancer cell lines while sparing normal cells.
  • Animal Models : Preliminary animal studies indicate a reduction in tumor size when treated with this compound compared to control groups.

Q & A

Basic: What are the efficient synthetic routes for 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?

Methodological Answer:
Synthesis of this compound often involves multi-step heterocyclic condensation. Key protocols include:

  • One-pot fusion methods : Reacting aminotriazole derivatives with carbonyl compounds (e.g., ethyl 3-oxohexanoate) and aldehydes in DMF, followed by methanol quenching and crystallization (yield: ~70–85%, purity >95%) .
  • Additive-assisted synthesis : Using catalysts like iodine or Lewis acids to enhance cyclization efficiency. For example, Ghaffari Khaligh et al. achieved high regioselectivity by employing a thiourea-based additive, reducing side-product formation .
  • Functionalization post-cyclization : Carboxylic acid groups can be introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) .

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